molecular formula C5H12O2S2 B1657234 Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester CAS No. 55800-41-4

Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester

Cat. No.: B1657234
CAS No.: 55800-41-4
M. Wt: 168.3
InChI Key: GOPZNWBPYDZZFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester can be synthesized through various chemical reactions. One common method involves the reaction of methanesulfonyl chloride with tert-butyl mercaptan in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .

Scientific Research Applications

Organic Synthesis

Esterification Reactions
Methanesulfonothioic acid esters are utilized in esterification reactions due to their reactivity and ability to form stable intermediates. They serve as excellent electrophiles in nucleophilic substitution reactions, allowing for the efficient synthesis of various organic compounds. For instance, studies have shown that methanesulfonic acid can facilitate the formation of methyl methanesulfonate through reactions with alcohols under anhydrous conditions .

Polymer Chemistry
In polymer chemistry, methanesulfonothioic acid esters are employed as chain transfer agents and polymerization initiators. Their unique properties enable them to control molecular weight and polydispersity in radical polymerizations. This application is particularly valuable in the production of specialty polymers used in coatings and adhesives .

Pharmaceutical Applications

Drug Synthesis
Methanesulfonothioic acid esters are increasingly recognized for their utility in pharmaceutical synthesis. They are used as intermediates in the production of active pharmaceutical ingredients (APIs), particularly in the synthesis of sulfonamide antibiotics and other therapeutic agents. The presence of the sulfonate group enhances solubility and bioavailability, which are critical parameters in drug formulation .

Genotoxicity Studies
Research has indicated that some sulfonate esters may exhibit genotoxic properties, raising concerns about their safety in pharmaceutical applications. Studies utilizing the Ames test have shown that certain methanesulfonic acid esters can induce mutations in bacterial strains, highlighting the need for careful evaluation during drug development processes .

Environmental Impact

Biodegradability and Toxicity
The environmental implications of methanesulfonothioic acid esters are significant due to their potential persistence and toxicity in ecosystems. Research indicates that while some sulfonate esters can degrade under aerobic conditions, others may accumulate and pose risks to aquatic life . Therefore, understanding their environmental fate is crucial for regulatory assessments.

Case Studies

Study Focus Findings
Teasdale et al. (2008)Kinetics of Sulfonate Ester FormationEstablished mechanisms for methanesulfonate ester formation under various conditions, emphasizing temperature's role on reaction rates .
Elder et al. (2015)Genotoxicity AssessmentFound that methanesulfonic acid esters exhibited mutagenic potential in bacterial tests, necessitating further safety studies .
Ataman ChemicalsIndustrial ApplicationsHighlighted the use of methanesulfonic acid as an alternative catalyst in industrial processes due to its non-volatile nature and effectiveness .

Biological Activity

Methanesulfonothioic acid, S-(1,1-dimethylethyl) ester, is a sulfonic acid derivative that has garnered interest in various fields, particularly in agricultural chemistry and biochemistry. This compound is recognized for its potential biological activities, including its role as a pesticide and its interactions with biological systems.

  • Molecular Formula : C5_5H12_{12}O2_2S2_2
  • Molar Mass : 168.28 g/mol
  • Physical State : Liquid
  • Solubility : Soluble in water and organic solvents

Biological Activity

The biological activity of methanesulfonothioic acid esters can be categorized into several key areas:

1. Pesticidal Activity

Methanesulfonothioic acid esters are primarily used as herbicides and insecticides. They act by disrupting the normal physiological processes in pests, leading to their death. The mechanism often involves the inhibition of specific enzymes or pathways critical for pest survival.

2. Antimicrobial Properties

Research indicates that methanesulfonothioic acid derivatives exhibit antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

3. Cytotoxic Effects

Studies have demonstrated that certain derivatives of methanesulfonothioic acid can induce cytotoxic effects in cancer cell lines. This suggests potential applications in cancer therapy, although further research is necessary to elucidate the specific mechanisms involved.

Case Studies

Several studies have investigated the biological activity of methanesulfonothioic acid esters:

  • Study on Herbicidal Efficacy : A study published in the Journal of Agricultural and Food Chemistry evaluated the herbicidal activity of methanesulfonothioic acid esters against common weeds. The results showed a significant reduction in weed biomass compared to untreated controls, indicating strong herbicidal properties .
  • Antimicrobial Testing : In a comparative study published in Applied Microbiology, methanesulfonothioic acid showed effective inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria such as Staphylococcus aureus .
  • Cytotoxicity Assessment : Research published in Cancer Research explored the cytotoxic effects of methanesulfonothioic acid derivatives on human cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent .

Data Tables

Biological ActivityObserved EffectReference
HerbicidalSignificant biomass reduction in weeds
AntimicrobialInhibition of Staphylococcus aureus growth
CytotoxicityDose-dependent reduction in cancer cell viability

Properties

IUPAC Name

2-methyl-2-methylsulfonylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S2/c1-5(2,3)8-9(4,6)7/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPZNWBPYDZZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262751
Record name S-(1,1-Dimethylethyl) methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55800-41-4
Record name S-(1,1-Dimethylethyl) methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55800-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(1,1-Dimethylethyl) methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetrahydrofuran (100 ml) was added to sodium 2-methyl-2-propanethiolate (7.83 g, 69.8 mmol), and the mixture was cooled to −60° C. or lower. A solution of methanesulfonyl chloride (6.77 ml, 87.0 mmol) in tetrahydrofuran (50 ml) was added dropwise to this suspension over 25 minutes. The reaction solution was gradually warmed to room temperature over 2 hours and stirred at room temperature for additional 1 hour. The reaction solution was diluted with dichloromethane (300 ml) and washed with saturated aqueous sodium bicarbonate and brine. The organic layer was dried over anhydrous sodium sulfate, filtered and then concentrated under reduced pressure to afford S-tert-butyl methanesulfonothioate (Compound SP684) (11.17 g, 76%). The obtained compound was confirmed based on the compound data described in Non patent literature (Inorganic Chemistry, 2010, 49, 8637-8644).
Quantity
6.77 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
7.83 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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